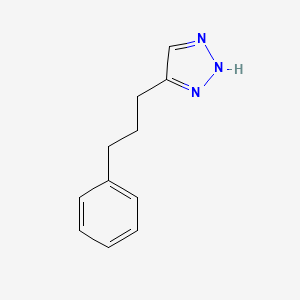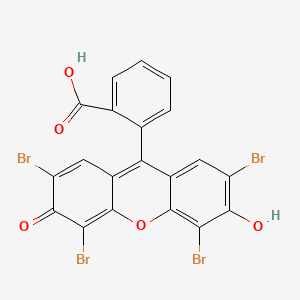
Sniper(tacc3)-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNIPER(TACC3)-2 is a novel small molecule designed to target the spindle regulatory protein transforming acidic coiled-coil-3 (TACC3). TACC3 plays a crucial role in cell division and stability, particularly during mitosis. Overexpression of TACC3 is often observed in various cancers, making it a significant target for therapeutic interventions .
Scientific Research Applications
SNIPER(TACC3)-2 has several scientific research applications, particularly in the field of oncology:
Cancer Research: It has shown efficacy in reducing tumor growth and improving survival rates in preclinical studies involving breast cancer, ovarian cancer, and glioblastoma.
Cell Biology: It is used to study the role of TACC3 in cell division and stability.
Drug Development: It serves as a lead compound for developing new cancer therapies targeting TACC3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SNIPER(TACC3)-2 involves multiple steps, including the design and synthesis of small molecules that can induce poly-ubiquitylation and proteasomal degradation of TACC3. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the precise formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are still under development, given its relatively recent discovery. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
SNIPER(TACC3)-2 primarily undergoes reactions that lead to the degradation of TACC3. These reactions include:
Poly-ubiquitylation: This reaction tags TACC3 for degradation by the proteasome.
Proteasomal Degradation: The tagged TACC3 is then broken down by the proteasome.
Common Reagents and Conditions
The common reagents used in these reactions include ubiquitin, E3 ligases, and proteasome inhibitors. The conditions typically involve maintaining the reactions at physiological temperatures and pH to mimic the cellular environment.
Major Products
The major product of these reactions is the degraded form of TACC3, which leads to the disruption of mitosis and induces apoptosis in cancer cells .
Mechanism of Action
SNIPER(TACC3)-2 exerts its effects by inducing the poly-ubiquitylation and proteasomal degradation of TACC3. This process involves tagging TACC3 with ubiquitin molecules, which signals the proteasome to degrade the protein. The degradation of TACC3 disrupts the stabilization of microtubules during mitosis, leading to mitotic arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
SNIPER(TACC3)-1: Another small molecule targeting TACC3, but with different efficacy and stability profiles.
TACC3 Inhibitors: A broader class of compounds designed to inhibit the function of TACC3, including small molecules and monoclonal antibodies.
Uniqueness
SNIPER(TACC3)-2 is unique due to its specific mechanism of inducing poly-ubiquitylation and proteasomal degradation of TACC3. This targeted approach ensures the selective degradation of TACC3, minimizing off-target effects and enhancing its therapeutic potential .
properties
Molecular Formula |
C43H61N9O7S |
|---|---|
Molecular Weight |
848.1 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C43H61N9O7S/c1-29(2)24-36(51-41(56)38(53)35(44)25-31-8-6-5-7-9-31)40(55)46-17-19-58-21-23-59-22-20-57-18-16-45-39(54)32-10-12-33(13-11-32)42-50-34(28-60-42)27-49-43-47-15-14-37(52-43)48-26-30(3)4/h5-15,28-30,35-36,38,53H,16-27,44H2,1-4H3,(H,45,54)(H,46,55)(H,51,56)(H2,47,48,49,52)/t35-,36+,38+/m1/s1 |
InChI Key |
DPADMHBFWQPZCN-PIFNACGGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |
SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SNIPER(TACC3)2; SNIPER(TACC3) 2; SNIPER(TACC3)-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1193460.png)